molecular formula C13H9ClFNO2 B14126914 Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

Cat. No.: B14126914
M. Wt: 265.67 g/mol
InChI Key: LWALVPKKIIODPL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is an organic compound with the molecular formula C13H9ClFNO2. It is a derivative of pyridine, featuring a chloro group at the 2-position, a fluorophenyl group at the 6-position, and a carboxylate ester at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with targeted activities .

Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

methyl 2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H9ClFNO2/c1-18-13(17)9-6-11(16-12(14)7-9)8-2-4-10(15)5-3-8/h2-7H,1H3

InChI Key

LWALVPKKIIODPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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